Fusarenon X

Descripción general

Descripción

El fusarenon X es una micotoxina tricotecénica tipo B producida por diversas especies de hongos Fusarium, como Fusarium graminearum y Fusarium culmorum . Es conocido por sus potentes propiedades citotóxicas e inmunosupresoras, lo que lo convierte en un tema de interés en estudios toxicológicos . El this compound se encuentra comúnmente en cereales y granos contaminados, lo que representa un riesgo para la salud humana y animal .

Mecanismo De Acción

El fusarenon X ejerce sus efectos principalmente a través de la inhibición de la síntesis de proteínas y la interrupción de la síntesis de ADN . Se une a los ribosomas e interfiere con el proceso de traducción, lo que lleva a la desagregación de los polirribosomas y la inhibición de la síntesis de proteínas . Esta respuesta de estrés ribotoxica desencadena la apoptosis en las células afectadas . El compuesto se dirige a órganos con células que proliferan activamente, como el timo, el bazo, la piel, el intestino delgado, los testículos y la médula ósea . Además, el this compound induce la inflamación al regular al alza genes inflamatorios clave y regular a la baja las vías involucradas en el metabolismo de los lípidos .

Análisis Bioquímico

Biochemical Properties

Fusarenon X plays a significant role in biochemical reactions. It is known to evoke a ribotoxic stress response, which inhibits protein and DNA synthesis in eukaryotic cells . The major targets of this compound are organs containing actively proliferating cells, such as the thymus, spleen, skin, small intestine, testes, and bone marrow .

Cellular Effects

This compound has been shown to induce more severe histological alterations than other mycotoxins like Deoxynivalenol (DON). Inflammation is the hallmark of the molecular toxicity of this compound . It has been reported to cause immunosuppression, intestinal malabsorption, developmental toxicity, and genotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves binding to ribosomes and inhibiting protein synthesis . It also disrupts DNA synthesis and induces apoptosis through the generation of reactive oxygen species . Several pathways, including VDR/RXR activation, ephrin receptor signaling, and GNRH signaling, were specific to this compound .

Temporal Effects in Laboratory Settings

It is known that this compound induces more potent intestinal inflammation than DON

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Exposure to this compound is associated with diarrhea and extensive intestinal hemorrhaging with cellular destruction in the intestinal mucosa

Metabolic Pathways

This compound is involved in several metabolic pathways. The transcriptome analysis revealed that this compound down-regulates the peroxisome proliferator-activated receptor (PPAR) and liver X receptor - retinoid X receptor (LXR-RXR) signaling pathways that control lipid metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El fusarenon X se puede sintetizar a través de una serie de reacciones químicas que involucran compuestos precursores encontrados en especies de Fusarium . La ruta sintética generalmente implica el uso de mezclas de acetonitrilo y agua para la extracción, seguida de la purificación utilizando cromatografía líquida . Las condiciones de reacción a menudo requieren un control preciso de la temperatura y el pH para garantizar la estabilidad del compuesto .

Métodos de producción industrial: La producción industrial de this compound implica el cultivo de especies de Fusarium en condiciones controladas para maximizar el rendimiento de la micotoxina . Los cultivos fúngicos cosechados se procesan luego para extraer y purificar el this compound utilizando técnicas cromatográficas avanzadas . Este método asegura un suministro constante del compuesto para investigación y aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: El fusarenon X experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades para aplicaciones específicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las reacciones se llevan a cabo típicamente en condiciones controladas, que incluyen temperaturas y niveles de pH específicos, para garantizar los resultados deseados .

Productos principales formados: Los productos principales formados a partir de las reacciones de this compound incluyen derivados con grupos funcionales alterados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

El fusarenon X tiene una amplia gama de aplicaciones de investigación científica debido a sus potentes actividades biológicas . En química, se utiliza como un compuesto modelo para estudiar los mecanismos de acción de las micotoxinas y para desarrollar métodos para detectar y cuantificar las micotoxinas en alimentos y piensos . En biología, el this compound se utiliza para investigar sus efectos en los procesos celulares, incluida la síntesis de proteínas y la apoptosis . En medicina, se estudia por sus posibles aplicaciones terapéuticas, como su capacidad para inducir la apoptosis en las células cancerosas . Además, el this compound se utiliza en la industria para desarrollar estrategias para mitigar la contaminación por micotoxinas en productos agrícolas .

Comparación Con Compuestos Similares

El fusarenon X pertenece a la familia de micotoxinas tricotecénicas, que incluye otros compuestos como el deoxinivalenol, el nivalenol y la toxina T-2 . En comparación con estos compuestos similares, el this compound es conocido por su mayor toxicidad y sus efectos biológicos más potentes . Por ejemplo, induce alteraciones histológicas e inflamación más severas en comparación con el deoxinivalenol . Las vías únicas a las que se dirige el this compound, como la activación de VDR/RXR y la señalización del receptor de efrina, lo distinguen de otras tricotecénicas .

Lista de compuestos similares:- Deoxinivalenol

- Nivalenol

- Toxina T-2

- Toxina HT-2

- 3-acetildeoxinivalenol

- 15-acetildeoxinivalenol

Las propiedades únicas del this compound y sus potentes actividades biológicas lo convierten en un compuesto valioso para la investigación científica y las aplicaciones industriales. Su estudio continúa brindando información sobre los mecanismos de acción de las micotoxinas y el desarrollo de estrategias para mitigar la contaminación por micotoxinas.

Propiedades

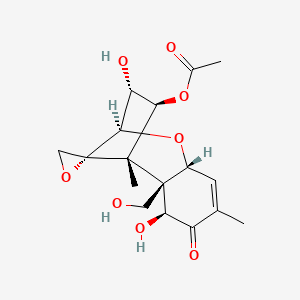

IUPAC Name |

[(1S,2R,3S,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O8/c1-7-4-9-16(5-18,12(22)10(7)20)15(3)13(24-8(2)19)11(21)14(25-9)17(15)6-23-17/h4,9,11-14,18,21-22H,5-6H2,1-3H3/t9-,11-,12-,13-,14-,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCUCFKWVIWWNW-CAYGJDLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent solid; [HSDB] | |

| Record name | Fusarenon X | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in ethyl acetate, ethanol, methanol and chloroform; insoluble in n-hexane and n-pentane | |

| Record name | FUSARENON X | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

These data indicate that T-2-induced apoptosis involves activation of caspase-3 and DFF-40/CAD through cytosolic accumulation of cytochrome c along with caspase-9 activation., Detailed studies were carried out on fusarenon-X to determine its precise mode of action as an inhibitor of eukaryotic protein synthesis. Apparently the ribosomal target site is the peptidyl transferase catalytic center. However, the ability of the drug to bind to this center on polyribosomes (carrying long nascent polypeptide chains) is critically dependent on the concentration of fusarenon X employed., Strongly adherent, phagocytic, suppressive cellular elements - possibly activated macrophages - were found in the spleens of treated animals. | |

| Record name | FUSARENON X | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent bipyramid crystals, Crystals, Hexagonal bipyramid crystal from dichloromethane-n-pentane; crystals from dichloroethane | |

CAS No. |

23255-69-8 | |

| Record name | Fusarenon X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23255-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fusarenon-X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusarenone X | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fusarenon X | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUSARENONE X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CV8D1DR96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUSARENON X | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

91-92 °C | |

| Record name | FUSARENON X | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Fusarenon-X in eukaryotic cells?

A: Fusarenon-X primarily targets the peptidyl transferase center, the catalytic site of the ribosome responsible for protein synthesis. [, , ]

Q2: Does the length of the nascent polypeptide chain influence Fusarenon-X binding to the ribosome?

A: Yes, the ability of Fusarenon-X to bind to the peptidyl transferase center on polyribosomes is dependent on the length of the nascent polypeptide chain, with longer chains potentially hindering its binding. []

Q3: What are some downstream effects observed in cells exposed to Fusarenon-X?

A: Fusarenon-X exposure can induce apoptosis (programmed cell death) in various organs, particularly in the liver, kidney, and spleen. [] It can also lead to immunosuppression by depressing mitogenic responses of lymphocytes and inducing suppressor macrophages. [, ]

Q4: What is the molecular formula and weight of Fusarenon-X?

A: The molecular formula of Fusarenon-X is C17H22O8, and its molecular weight is 354.4 g/mol. []

Q5: How does the structure of Fusarenon-X relate to its activity compared to other trichothecenes?

A: Fusarenon-X belongs to the type B trichothecenes. Compared to other trichothecenes, its activity is generally considered moderate. For instance, T-2 toxin often displays higher toxicity. Studies comparing emetic potency place Fusarenon-X's potency between that of deoxynivalenol and nivalenol. []

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Fusarenon-X?

A: While detailed ADME studies are limited, research suggests that Fusarenon-X can be absorbed orally and distributed to various organs, including the liver, kidney, and spleen, where it exerts toxic effects. [, ]

Q7: What are the effects of Fusarenon-X exposure during pregnancy in animal models?

A: Studies in mice have shown that Fusarenon-X exposure during pregnancy can induce abortion, inhibit embryo implantation, and cause fetal growth retardation. These effects are dose-dependent and vary depending on the timing of exposure. []

Q8: What cell types are particularly susceptible to Fusarenon-X-induced apoptosis?

A: Fusarenon-X appears to induce apoptosis in various cell types, with notable sensitivity observed in hepatocytes around the central lobular zone of the liver, proximal tubular cells of the kidney, and hematopoietic cells in the red pulp area of the spleen. []

Q9: What in vitro models have been used to study the effects of Fusarenon-X on lymphocyte function?

A: Researchers have utilized mitogen-stimulated lymphocyte proliferation assays to investigate the immunosuppressive effects of Fusarenon-X. These studies have demonstrated that the compound inhibits both T-cell and B-cell mitogen-induced proliferation, indicating a broad immunosuppressive activity. []

Q10: Have any mechanisms of resistance to Fusarenon-X been identified?

A: Studies using yeast mutants resistant to trichodermin, another trichothecene mycotoxin, have shown that alterations in the ribosomal peptidyl transferase center can confer cross-resistance to Fusarenon-X. This suggests that mutations affecting the binding site of Fusarenon-X on the ribosome can lead to resistance. []

Q11: What are the primary toxicological concerns associated with Fusarenon-X?

A11: Fusarenon-X is a cytotoxic mycotoxin known to cause various adverse effects, including:

- Immunosuppression: It suppresses the immune system by interfering with lymphocyte function and inducing suppressor cells. [, ]

- Gastrointestinal disturbances: It is known to cause emesis (vomiting) in various species, including mink, pigs, and dogs. []

- Growth retardation: Exposure during pregnancy can lead to fetal growth retardation in animal models. []

- Apoptosis: It can induce programmed cell death in various organs, including the liver, kidney, and spleen. []

Q12: Have any long-term carcinogenic effects been observed with Fusarenon-X exposure in animal models?

A: While long-term studies in rats revealed a low overall tumor incidence, some unusual tumors were observed only in the Fusarenon-X treated groups, suggesting a potential for carcinogenic effects. [] Further research is needed to fully elucidate its carcinogenic potential.

Q13: What analytical techniques are commonly employed for the detection and quantification of Fusarenon-X in food and feed samples?

A13: Various analytical methods have been developed and validated for the analysis of Fusarenon-X. Commonly employed techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and selectivity for the detection and quantification of Fusarenon-X. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as diode-array detection (DAD) or mass spectrometry (MS), allows for the separation and quantification of Fusarenon-X in complex matrices. [, , , , ]

- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers enhanced sensitivity and resolution compared to traditional HPLC methods, enabling the detection of Fusarenon-X at very low levels. [, , , ]

Q14: What are the key parameters considered during the validation of analytical methods for Fusarenon-X determination?

A14: Method validation is crucial for ensuring the reliability and accuracy of analytical results. Key parameters assessed during validation include:

Q15: When was Fusarenon-X first isolated and characterized?

A: While a specific year for its initial discovery is not provided in these articles, research on Fusarenon-X and its effects on protein synthesis dates back to at least the 1970s. []

Q16: How does research on Fusarenon-X contribute to broader scientific understanding beyond its direct toxicological impact?

A16: The study of Fusarenon-X extends beyond its toxicological relevance and provides valuable insights into:

- Plant-Pathogen Interactions: Investigating its detoxification in plants, such as through glucosylation by specific UDP-glucosyltransferases, sheds light on plant defense mechanisms against fungal pathogens. []

Q17: Is there a correlation between environmental factors and the production of Fusarenon-X by Fusarium species?

A: Yes, research indicates that environmental factors like temperature and nutrient availability significantly influence Fusarenon-X production. For example, its production is favored at moderate temperatures (around 27°C) and enhanced by the presence of peptone or yeast extract in the growth medium. [] Similarly, precipitation patterns have been linked to varying levels of Fusarenon-X contamination in wheat. [, ]

Q18: How does the contamination of agricultural products with Fusarenon-X affect human health?

A18: Fusarenon-X contamination of staple foods like wheat and barley poses a potential risk to human health. Its presence can lead to food poisoning characterized by vomiting and gastrointestinal discomfort. While no direct link between Fusarenon-X and specific human diseases has been established definitively, its known toxicity raises concerns regarding its long-term impact on human health, particularly concerning its potential carcinogenicity and immunosuppressive effects.

Q19: Can the type of cereal influence the type and quantity of Fusarium mycotoxins produced?

A: Yes, the type of cereal substrate can influence mycotoxin production. Research shows that while rice supports the highest toxicity levels of Fusarenon-X, other grains like barley, wheat, and corn also support its production to varying degrees. [] Additionally, different Fusarium species exhibit preferences for specific cereals, impacting the profile of mycotoxins found.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.